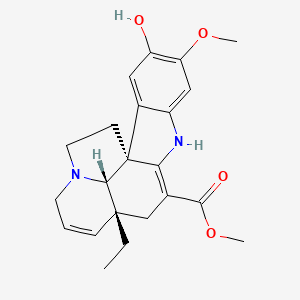
Jerantinine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jerantinine A is an indole alkaloid that is tabersonine substituted by hydroxy group at position 10 and a methoxy group at position 11. Isolated from Tabernaemontana corymbosa and Hazunta modesta, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an indole alkaloid, an alkaloid ester, a member of phenols, an aromatic ether, a methyl ester and an organic heteropentacyclic compound. It derives from a tabersonine.
Applications De Recherche Scientifique
Synthesis of Jerantinine A
The synthesis of this compound has been achieved through a semi-synthetic pathway from the precursor compound (−)-tabersonine. Recent advancements have improved the efficiency of this synthesis, allowing for the production of this compound in more accessible and commercially viable quantities. This development is crucial for facilitating further research and potential therapeutic applications.
Biological Properties
This compound demonstrates potent anti-cancer properties, particularly against triple-negative breast cancer (TNBC) cells. Key findings regarding its biological activities include:
- Inhibition of Mitochondrial Metabolism : this compound disrupts mitochondrial function in cancer cells, leading to increased oxidative stress and subsequent cell cycle arrest. This mechanism is particularly effective in TNBC cells, which often exhibit heightened metabolic demands compared to normal cells .
- Modulation of Splicing Factors : Research indicates that this compound targets splicing factor 3b subunit 1 (SF3B1), leading to tumor-specific cell death. The compound stabilizes SF3B1 protein levels and disrupts its interaction with nucleosomal DNA, which is critical for maintaining cancer cell viability .
- Microtubule Disruption : Similar to other anticancer agents, this compound inhibits tubulin polymerization, causing G2/M cell cycle arrest across various cancer types, including breast, colorectal, and lung cancers .
Table 1: Summary of Research Findings on this compound
Potential Applications in Cancer Treatment
The diverse mechanisms through which this compound operates make it a promising candidate for further development as an anticancer agent:
- Polypharmaceutical Approach : Its ability to target multiple pathways simultaneously may reduce the likelihood of developing resistance, a common challenge in cancer therapy .
- Combination Therapies : Given its unique mechanisms, this compound could be effectively combined with other chemotherapeutic agents to enhance overall efficacy and minimize side effects.
- Targeted Therapies : Ongoing research into its specific molecular targets (e.g., SF3B1) may lead to the development of targeted therapies that exploit the vulnerabilities of specific cancer types.
Analyse Des Réactions Chimiques
Derivatization for Enhanced Bioactivity
Jerantinine A serves as a scaffold for structural modifications to improve therapeutic profiles:
-
O-Acetylation : The C16 hydroxyl group is acetylated to form Jerantinine B acetate (JAa), enhancing microtubule disruption and apoptosis in breast cancer cells .
-
Δ6,7 Hydrogenation : Catalytic hydrogenation (H₂/PtO₂) selectively reduces the Δ6,7 double bond to synthesize (−)-jerantinine E, retaining anticancer activity .
Table 2: Derivative Synthesis and Biological Impact
Miyaura Borylation and Oxidation
A streamlined 5-step synthesis employs:
-
Miyaura borylation : Introduces a boronate ester at C16 using Pd-catalyzed cross-coupling .
-
Oxidation : Converts the boronate intermediate to this compound with H₂O₂/NaOH, achieving 71% yield .
Metabolic Inhibition via Redox Modulation
This compound disrupts mitochondrial metabolism in triple-negative breast cancer (TNBC):
-
Nucleotide metabolism suppression : Reduces de novo pyrimidine biosynthesis intermediates (e.g., carbamoyl aspartate) by 90% .
-
Oxidative stress induction : Elevates reactive oxygen species (ROS) by 3-fold, correlating with G2/M arrest .
Tubulin Binding and Structural Insights
X-ray crystallography reveals jerantinine derivatives bind the colchicine site on β-tubulin:
-
Key interactions : Hydrophobic contacts with Thr179 and Leu248 stabilize binding (RMSD = 0.68 Å vs. colchicine) .
-
Conformational changes : Induces βT7 loop rearrangement to accommodate the D-ring epoxide .
Stability and Protein Interactions
This compound stabilizes SF3B1 spliceosome proteins (1.5-fold increase) and disrupts nucleosome complex binding in breast cancer cells, contributing to pre-mRNA splicing defects .
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
methyl (1R,12R,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h5-6,10-11,20,23,25H,4,7-9,12H2,1-3H3/t20-,21-,22-/m0/s1 |
Clé InChI |
QRYQVCQRVMGDEO-FKBYEOEOSA-N |
SMILES isomérique |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
SMILES canonique |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC(=C(C=C5N3)OC)O)C(=O)OC |
Synonymes |
jerantinine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















